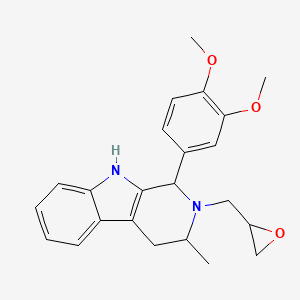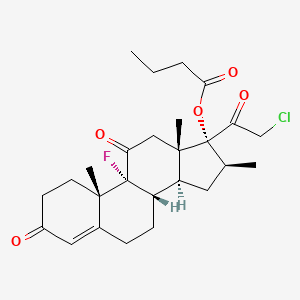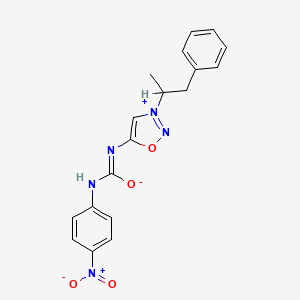![molecular formula C11H9F13NNaO5S2 B12769367 Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt CAS No. 82199-07-3](/img/structure/B12769367.png)
Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt is a complex organic compound with the molecular formula C11H9F13NNaO5S2 and a molecular weight of 569.292 g/mol . This compound is characterized by the presence of a carbamic acid moiety linked to a highly fluorinated alkyl chain, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt typically involves the reaction of a fluorinated alcohol with a carbamoyl chloride in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of supercritical carbon dioxide as a solvent can enhance the reaction efficiency and reduce the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfothioethyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Fluorinated derivatives with different functional groups.
Applications De Recherche Scientifique
Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in drug delivery systems due to its unique solubility properties.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated alkyl chain can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the carbamate group can form covalent bonds with nucleophilic residues, leading to enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, [2-(sulfothio)ethyl]-, C-(gamma-omega-perfluoro-C6-9-alkyl) esters, monosodium salts .
- Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, sodium salt (1:1) .
Uniqueness
The unique combination of a carbamic acid moiety with a highly fluorinated alkyl chain distinguishes this compound from other carbamates. The presence of multiple fluorine atoms enhances its chemical stability, hydrophobicity, and resistance to metabolic degradation, making it particularly valuable in applications requiring durable and inert materials .
Propriétés
Numéro CAS |
82199-07-3 |
|---|---|
Formule moléculaire |
C11H9F13NNaO5S2 |
Poids moléculaire |
569.3 g/mol |
Nom IUPAC |
sodium;1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-(2-sulfonatosulfanylethylcarbamoyloxy)octane |
InChI |
InChI=1S/C11H10F13NO5S2.Na/c12-6(13,1-3-30-5(26)25-2-4-31-32(27,28)29)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24;/h1-4H2,(H,25,26)(H,27,28,29);/q;+1/p-1 |
Clé InChI |
ZDAQGTPZXAALCI-UHFFFAOYSA-M |
SMILES canonique |
C(COC(=O)NCCSS(=O)(=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)


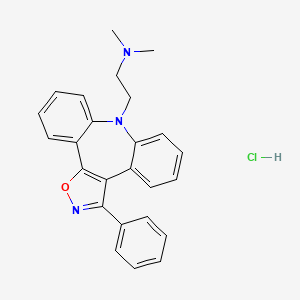
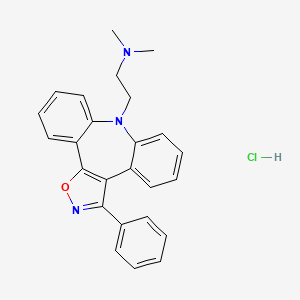

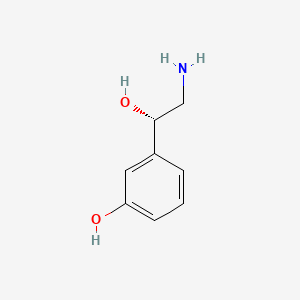
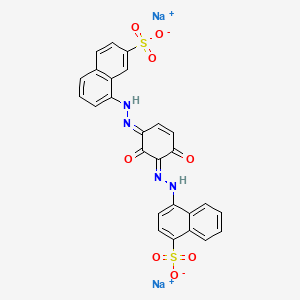
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one;dihydrochloride](/img/structure/B12769361.png)
